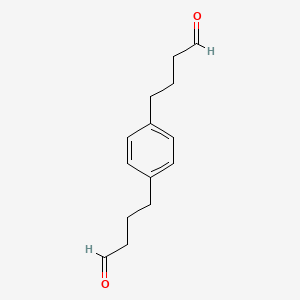
4,4'-(1,4-Phenylene)dibutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,4-Phenylene)dibutanal is an organic compound characterized by the presence of two butanal groups attached to a central phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylene)dibutanal typically involves the reaction of 1,4-phenylenediamine with butanal under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,4-Phenylene)dibutanal may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified using techniques such as distillation or crystallization to obtain the final product.
化学反応の分析
Types of Reactions
4,4’-(1,4-Phenylene)dibutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 4,4’-(1,4-Phenylene)dicarboxylic acid.
Reduction: 4,4’-(1,4-Phenylene)dibutanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
4,4’-(1,4-Phenylene)dibutanal has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4’-(1,4-Phenylene)dibutanal involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The phenylene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
類似化合物との比較
Similar Compounds
4,4’-(1,4-Phenylene)dibutanol: The reduced form of 4,4’-(1,4-Phenylene)dibutanal with primary alcohol groups instead of aldehyde groups.
4,4’-(1,4-Phenylene)dicarboxylic acid: The oxidized form with carboxylic acid groups.
4,4’-(1,4-Phenylene)bis(2,2’6’,2’'-terpyridine): A compound with terpyridine groups attached to the phenylene ring.
Uniqueness
4,4’-(1,4-Phenylene)dibutanal is unique due to the presence of two reactive aldehyde groups, which allow for a wide range of chemical modifications and applications. Its structural properties enable it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry and material science.
特性
CAS番号 |
832688-84-3 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
4-[4-(4-oxobutyl)phenyl]butanal |
InChI |
InChI=1S/C14H18O2/c15-11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-16/h7-12H,1-6H2 |
InChIキー |
PQRIUTLZEVWOMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCC=O)CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


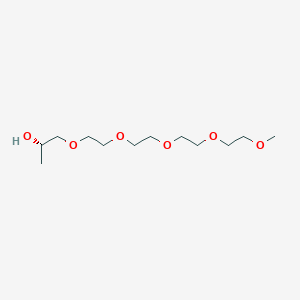
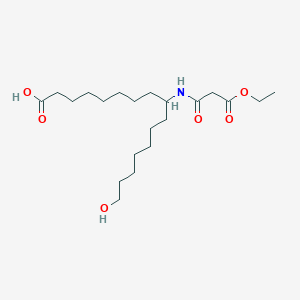
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)

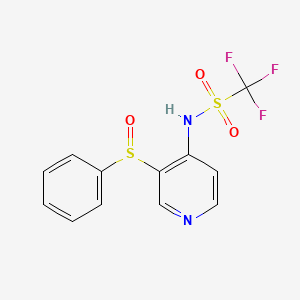
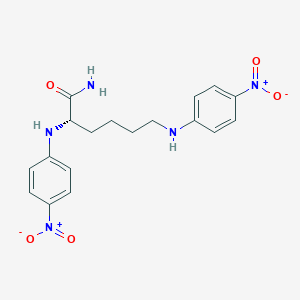
![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)

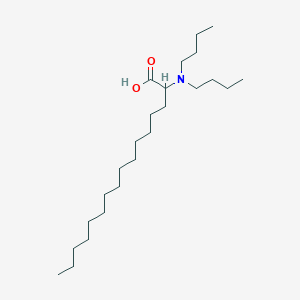
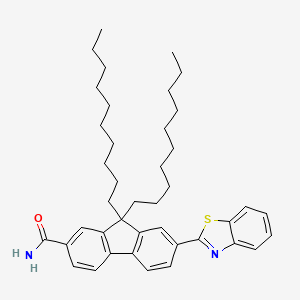


![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)

